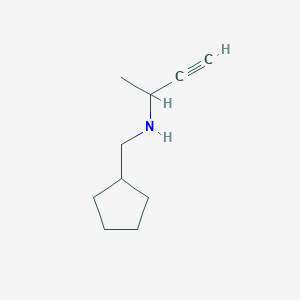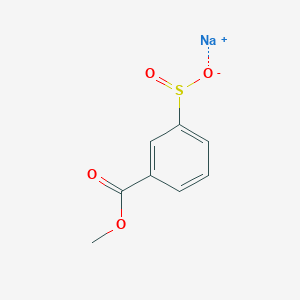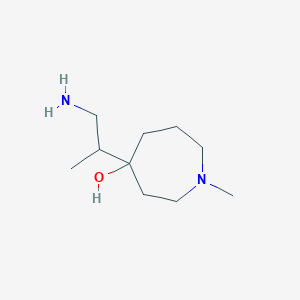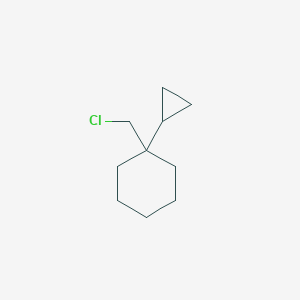
3-(Bromomethyl)-5-ethyl-2,4,6-trimethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-5-ethyl-2,4,6-trimethylpyridine is a chemical compound that belongs to the pyridine family. Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom. This particular compound is characterized by the presence of a bromomethyl group at the 3-position, an ethyl group at the 5-position, and three methyl groups at the 2, 4, and 6 positions of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 3-(Bromomethyl)-5-ethyl-2,4,6-trimethylpyridine typically involves the bromination of a precursor compound. One common method involves the bromination of 5-ethyl-2,4,6-trimethylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions. The bromination occurs selectively at the 3-position due to the electron-donating effects of the methyl and ethyl groups, which stabilize the radical intermediate formed during the reaction.
Análisis De Reacciones Químicas
3-(Bromomethyl)-5-ethyl-2,4,6-trimethylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-5-ethyl-2,4,6-trimethylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its bromomethyl group serves as a versatile functional group for further chemical modifications.
Biology: The compound can be used to study the interactions of pyridine derivatives with biological macromolecules such as proteins and nucleic acids.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-5-ethyl-2,4,6-trimethylpyridine depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation reactions, the nitrogen atom in the pyridine ring can be oxidized to form an N-oxide, altering the electronic properties of the compound. The specific molecular targets and pathways involved depend on the context of its use in research or industrial applications.
Comparación Con Compuestos Similares
3-(Bromomethyl)-5-ethyl-2,4,6-trimethylpyridine can be compared to other pyridine derivatives with similar structures, such as:
3-(Chloromethyl)-5-ethyl-2,4,6-trimethylpyridine: Similar to the bromomethyl compound but with a chloromethyl group, which may exhibit different reactivity due to the different halogen atom.
3-(Bromomethyl)-2,4,6-trimethylpyridine: Lacks the ethyl group at the 5-position, which may affect its chemical properties and reactivity.
3-(Bromomethyl)-5-methyl-2,4,6-trimethylpyridine: Contains a methyl group at the 5-position instead of an ethyl group, which may influence its steric and electronic properties.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of both ethyl and bromomethyl groups, which contribute to its distinct chemical behavior and applications.
Propiedades
Fórmula molecular |
C11H16BrN |
|---|---|
Peso molecular |
242.16 g/mol |
Nombre IUPAC |
3-(bromomethyl)-5-ethyl-2,4,6-trimethylpyridine |
InChI |
InChI=1S/C11H16BrN/c1-5-10-7(2)11(6-12)9(4)13-8(10)3/h5-6H2,1-4H3 |
Clave InChI |
DEWJUVKTOCLGHV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=C(N=C1C)C)CBr)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


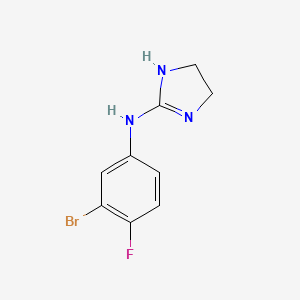

![N-[(2-Methylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B13187552.png)
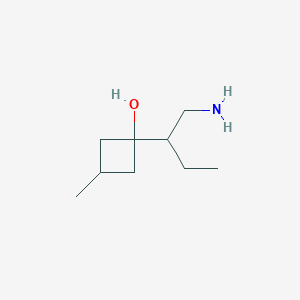
methanol](/img/structure/B13187568.png)
![Propyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13187570.png)
![2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13187573.png)
![1-{[4-(Trifluoromethyl)phenyl]imino}-1lambda6-thiolan-1-one](/img/structure/B13187584.png)
